molecular formula C15H24N6O B2966949 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 897758-42-8

2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2966949
CAS No.: 897758-42-8
M. Wt: 304.398
InChI Key: SVUNIIZONHXFRD-UHFFFAOYSA-N
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Description

2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound known for its diverse applications across various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. This compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a piperidin-1-yl group, an ethyl group, and an ethanolamine moiety. It plays a crucial role in multiple biochemical pathways and is utilized in the development of pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves several steps, typically starting from commercially available precursors. A general synthetic route can be outlined as follows:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    • Initial steps often involve the cyclization of a suitable nitrile intermediate with hydrazine to form the pyrazole ring.

    • Condensation with a suitable aldehyde or ketone derivative yields the desired pyrazolo[3,4-d]pyrimidine core.

  • Substitution with Piperidin-1-yl Group:

    • Subsequent substitution reactions introduce the piperidin-1-yl group, usually via a nucleophilic aromatic substitution mechanism.

  • Attachment of the Ethyl and Ethanolamine Groups:

    • Ethylation typically occurs through the reaction with an ethyl halide.

    • The ethanolamine group is introduced through a nucleophilic substitution reaction with ethanolamine under basic conditions.

Industrial Production Methods: In an industrial context, the production of this compound may involve:

  • Batch Reactions: Small-scale, controlled batch reactions for fine-tuning reaction conditions.

  • Continuous Flow Synthesis: More efficient and scalable, involving continuous reaction streams.

Chemical Reactions Analysis

Types of Reactions: 2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:

  • Oxidation: Undergoes oxidation reactions, often yielding hydroxylated or ketone derivatives.

  • Reduction: Reduction reactions typically produce amino derivatives or reduce the pyrimidine core.

  • Substitution: Capable of nucleophilic and electrophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: Reagents like halogenated hydrocarbons or sulfuric acid are used for introducing new substituents.

Major Products Formed:
  • Oxidation Products: Hydroxylated derivatives and ketones.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various alkylated or acylated compounds.

Scientific Research Applications

This compound is widely studied in scientific research due to its versatile applications:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

  • Biology: Investigated for its potential biochemical interactions and effects on cellular pathways.

  • Medicine: Explored for its pharmacological properties, including potential roles in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action involves interaction with various molecular targets, potentially including:

  • Enzymes: Modulation of enzyme activity through binding to active sites or allosteric sites.

  • Receptors: Interaction with cellular receptors, influencing signal transduction pathways.

  • DNA/RNA: Binding to nucleic acids, affecting gene expression and replication processes.

Comparison with Similar Compounds

2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can be compared with similar pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 2-(ethyl(1-methyl-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Similar structure with a morpholine group.

  • 2-(ethyl(1-methyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Contains a pyrrolidine group instead of piperidine.

  • 2-(ethyl(1-methyl-4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol: Features an azetidine moiety.

Properties

IUPAC Name

2-[ethyl-(1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-3-20(9-10-22)15-17-13-12(11-16-19(13)2)14(18-15)21-7-5-4-6-8-21/h11,22H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUNIIZONHXFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC2=C(C=NN2C)C(=N1)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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